

An In-Depth Technical Guide to Etiocholanolone: Structure, Stereoisomerism, and Biological Significance

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Compound of Interest

Compound Name: *Etiocholanolone*

Cat. No.: *B196237*

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Abstract

Etiocholanolone, an endogenous steroid metabolite of testosterone, has garnered significant scientific interest due to its diverse biological activities, ranging from pyrogenic and immunostimulatory effects to its role as a neurosteroid. This technical guide provides a comprehensive overview of the core aspects of **etiocholanolone**, focusing on its chemical structure, stereoisomerism, and its interactions with key biological pathways. Detailed experimental protocols for the analysis of **etiocholanolone** are provided, alongside a review of its metabolic and signaling pathways, to support further research and drug development efforts in related fields.

Chemical Structure and Stereoisomerism

Etiocholanolone, systematically named (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, is a C₁₉ steroid belonging to the androstane family.^{[1][2]} Its chemical formula is C₁₉H₃₀O₂ with a molecular weight of 290.44 g/mol.^[2]

The core structure of **etiocholanolone** is the gonane steroid nucleus, a tetracyclic hydrocarbon consisting of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused

together. Specifically, it is a derivative of 5 β -androsterane, also known as etiocholane.^{[1][3]} The stereochemistry at the C5 position, where the A and B rings are fused, is of particular importance. In **etiocholanolone**, the hydrogen atom at C5 is in the beta (β) configuration, resulting in a cis-fusion of the A/B rings. This gives the molecule a bent shape.

Key structural features of **etiocholanolone** include:

- A hydroxyl group (-OH) at the C3 position in the alpha (α) configuration.
- A ketone group (=O) at the C17 position.
- Methyl groups (-CH₃) at the C10 and C13 positions.

Stereoisomers of Etiocholanolone

The stereochemistry of **etiocholanolone** gives rise to several important isomers, each with distinct biological properties. The primary stereoisomers of interest are:

- **Androsterone** (5 α -androsterone): This is the 5 α -epimer of **etiocholanolone**, where the A/B rings are trans-fused. This seemingly small change results in a flatter, more planar molecule compared to the bent structure of **etiocholanolone**.
- **Epietiocholanolone** (3 β -hydroxy-5 β -androstane-17-one): This is the 3 β -epimer of **etiocholanolone**, where the hydroxyl group at the C3 position is in the beta (β) configuration.^{[4][5]}
- **Epiandrosterone** (3 β -hydroxy-5 α -androstane-17-one): This isomer has both a 5 α configuration and a 3 β -hydroxyl group.

The subtle differences in the three-dimensional arrangement of atoms in these stereoisomers have a profound impact on their biological activity and receptor binding affinity.

Quantitative Data

The following table summarizes key quantitative data for **etiocholanolone** and its relevant stereoisomers.

Property	Etiocholanolone	Androsterone	Epietiocholanolone
IUPAC Name	(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one	(3R,5S,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one	(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Synonyms	5 β -Androsterone, 3 α -Hydroxy-5 β -androstan-17-one	5 α -Androsterone, 3 α -Hydroxy-5 α -androstan-17-one	3 β -Hydroxy-5 β -androstan-17-one, 5 β -Epiandrosterone
CAS Number	53-42-9	53-41-8	571-31-3
Molecular Formula	C ₁₉ H ₃₀ O ₂	C ₁₉ H ₃₀ O ₂	C ₁₉ H ₃₀ O ₂
Molecular Weight	290.44 g/mol	290.44 g/mol	290.44 g/mol
Melting Point	152-154 °C[2]	185-187 °C	154-155 °C[5]
PubChem CID	5880	5879	247732

Biological Significance and Signaling Pathways

Etiocholanolone is not merely an inert metabolic byproduct; it exhibits a range of biological activities, influencing the immune system and the central nervous system.

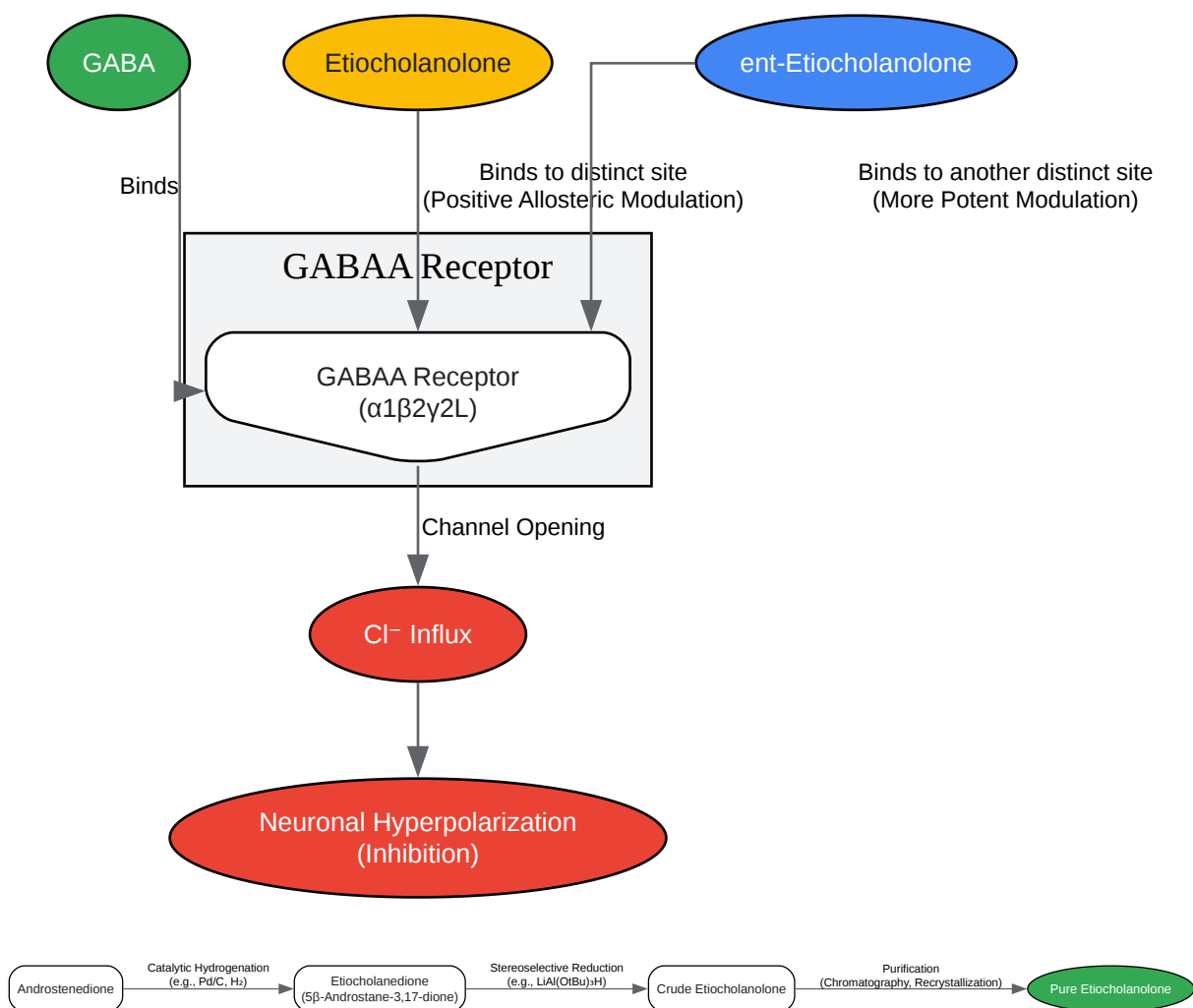
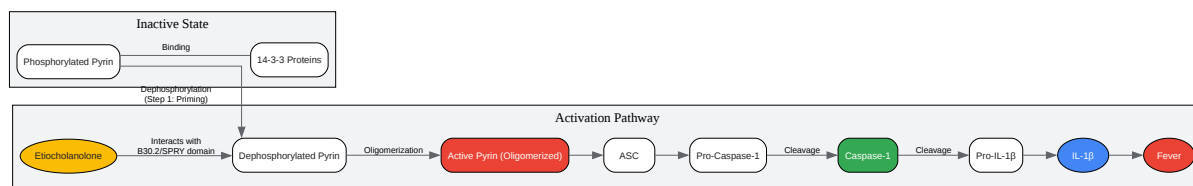
Immunomodulation and Pyrogenic Effects: The Pyn Inflammasome

One of the most well-documented effects of **etiocholanolone** is its ability to induce fever, a phenomenon known as "**etiocholanolone** fever".[6][7] This pyrogenic activity is mediated through the activation of the pyn inflammasome, a key component of the innate immune system.[1][8]

The activation of the pyn inflammasome by **etiocholanolone** follows a non-canonical, two-step mechanism:[1][4][8][9]

- Step 1: Priming. This initial step involves the dephosphorylation of pyrin, leading to the dissociation of the inhibitory 14-3-3 proteins.
- Step 2: Activation. **Etiocholanolone** directly interacts with the B30.2/SPRY domain of pyrin, triggering the oligomerization of the inflammasome complex.[3][9] This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1 β and IL-18. The release of these cytokines mediates the febrile response.

Mutations in the MEFV gene, which encodes pyrin, are associated with autoinflammatory diseases such as Familial Mediterranean Fever (FMF).[8] Individuals with these mutations exhibit heightened sensitivity to pyrin inflammasome activators like **etiocholanolone**.



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